1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol
Overview
Description
1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidin-3-ol ring and a 2-chloro-4-fluorophenyl group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have a significant influence on the biological activity of compounds .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in crucial physiological processes such as respiration and acid-base balance . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme critical for nerve function . This interaction can lead to changes in cell signaling and neurotransmission, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its activity . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in vitro or in vivo can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects are often observed, where a specific dosage level must be reached to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, which play a crucial role in the detoxification and elimination of xenobiotics . These interactions can affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with an appropriate amine under reductive conditions. One common method is the reductive amination of 2-chloro-4-fluorobenzaldehyde with pyrrolidin-3-ol in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium hydroxide or potassium iodide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-one.
Reduction: Formation of 1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol can be compared to other similar compounds, such as:
1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-ol: Similar structure but with a piperidine ring instead of pyrrolidine.
1-[(2-Chloro-4-fluorophenyl)methyl]morpholin-3-ol: Similar structure but with a morpholine ring instead of pyrrolidine.
1-[(2-Chloro-4-fluorophenyl)methyl]imidazolidin-3-ol: Similar structure but with an imidazolidine ring instead of pyrrolidine.
These compounds differ in their ring structures, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and molecular structure.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-11-5-9(13)2-1-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMSUHWUDLKMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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